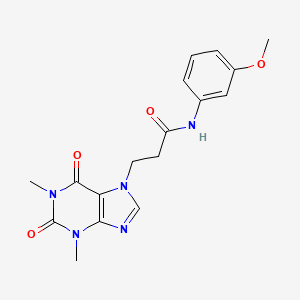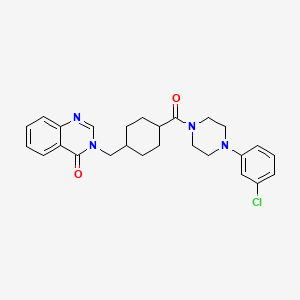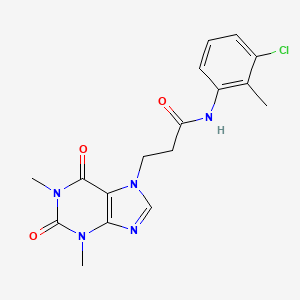![molecular formula C18H25N5O3 B11157338 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11157338.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexane ring, a tetrazole group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the desired amide. The tetrazole group is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrazole group, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with enzyme active sites and inhibit their function .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the
Properties
Molecular Formula |
C18H25N5O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-15-7-6-14(12-16(15)26-2)8-11-19-17(24)18(9-4-3-5-10-18)23-13-20-21-22-23/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,19,24) |
InChI Key |
PYWWQYZSUHXBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11157269.png)
![N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B11157272.png)

![3-hexyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157280.png)
![(4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11157284.png)
![3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one](/img/structure/B11157292.png)
![4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11157299.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11157305.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157308.png)

![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11157320.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)

![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11157346.png)
